molecular formula C8H7N5O B2415153 N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide CAS No. 2176573-10-5

N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

Cat. No.: B2415153
CAS No.: 2176573-10-5
M. Wt: 189.178
InChI Key: URBMSEYVYZHGTG-UHFFFAOYSA-N
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Description

N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases with mild oxidizing agents like iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound often employ microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated triazolo-pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide is unique due to its specific triazolo-pyrimidine core, which imparts distinct biological activities. Similar compounds include:

By comparing these compounds, it is evident that this compound offers unique advantages in terms of its broad-spectrum biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c1-2-6(14)10-7-11-8-9-4-3-5-13(8)12-7/h2-5H,1H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBMSEYVYZHGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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